molecular formula C9H10F3N B1340037 2-Methyl-5-(trifluoromethyl)benzylamine CAS No. 771572-44-2

2-Methyl-5-(trifluoromethyl)benzylamine

Cat. No.: B1340037
CAS No.: 771572-44-2
M. Wt: 189.18 g/mol
InChI Key: HMXXLXYKISLYDT-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol . It is a benzylamine derivative characterized by the presence of a trifluoromethyl group at the 5-position and a methyl group at the 2-position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)benzylamine typically involves the reaction of 2-Methyl-5-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)benzylamine is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

2-Methyl-5-(trifluoromethyl)benzylamine can be compared with other benzylamine derivatives such as:

    3-(Trifluoromethyl)benzylamine: Similar structure but with the trifluoromethyl group at the 3-position.

    4-(Trifluoromethyl)benzylamine: Similar structure but with the trifluoromethyl group at the 4-position.

    2-Methylbenzylamine: Lacks the trifluoromethyl group, resulting in different chemical properties.

The presence of the trifluoromethyl group at the 5-position in this compound imparts unique chemical and physical properties, making it distinct from its analogs .

Properties

IUPAC Name

[2-methyl-5-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6-2-3-8(9(10,11)12)4-7(6)5-13/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXXLXYKISLYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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